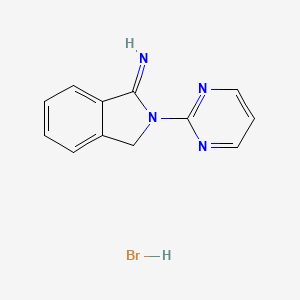

2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide

CAS No.:

Cat. No.: VC17816235

Molecular Formula: C12H11BrN4

Molecular Weight: 291.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11BrN4 |

|---|---|

| Molecular Weight | 291.15 g/mol |

| IUPAC Name | 2-pyrimidin-2-yl-3H-isoindol-1-imine;hydrobromide |

| Standard InChI | InChI=1S/C12H10N4.BrH/c13-11-10-5-2-1-4-9(10)8-16(11)12-14-6-3-7-15-12;/h1-7,13H,8H2;1H |

| Standard InChI Key | CFYWRBQTWQASAZ-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=CC=CC=C2C(=N)N1C3=NC=CC=N3.Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular structure combines a pyrimidine heterocycle with an isoindoline-imine framework, stabilized by a hydrobromic acid counterion. The pyrimidine ring contributes aromatic stability and hydrogen-bonding capabilities, while the isoindoline moiety introduces conformational rigidity. This combination is critical for potential interactions with biological targets, particularly enzymes and receptors involved in cellular signaling .

Table 1: Chemical Identity of 2-Pyrimidin-2-ylisoindolin-1-imine Hydrobromide

| Property | Value |

|---|---|

| CAS Number | 1171549-94-2 |

| IUPAC Name | 2-pyrimidin-2-yl-3H-isoindol-1-imine; hydrobromide |

| Molecular Formula | C₁₂H₁₁BrN₄ |

| Molecular Weight | 291.15 g/mol |

| Purity | 95% |

Structural Analysis

The compound’s fused bicyclic system creates a planar aromatic region (pyrimidine) adjacent to a non-planar isoindoline ring, enabling π-π stacking and dipole interactions. The hydrobromide salt enhances aqueous solubility, facilitating in vitro assays. X-ray crystallography data, though unavailable in the provided sources, would likely reveal intramolecular hydrogen bonding between the imine nitrogen and the hydrobromic acid .

Physical and Chemical Properties

Stability and Reactivity

2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide is stable under recommended storage conditions (room temperature, dry environment) but decomposes upon exposure to strong oxidizers, emitting toxic gases such as hydrogen bromide and nitrogen oxides. Its reactivity profile suggests compatibility with inert atmospheres and avoidance of high-temperature processing .

Table 2: Hazardous Decomposition Products

| Condition | Products |

|---|---|

| Thermal Decomposition | Hydrogen bromide, nitrogen oxides, carbon oxides |

| Oxidative Stress | Brominated aromatic compounds |

| GHS Hazard | Category | Signal Word |

|---|---|---|

| Skin Irritation | 2 | Warning |

| Eye Irritation | 2A | Warning |

| Respiratory Irritation | 3 | Warning |

Environmental Precautions

Environmental release must be prevented due to unknown ecotoxicity. Spills require containment with inert absorbents and disposal via approved waste facilities. The compound’s persistence in ecosystems remains unstudied, necessitating caution in laboratory settings .

Applications in Research and Development

Proteomics and Kinase Inhibition

Although specific mechanistic studies are absent from the provided sources, structural analogs of pyrimidine-containing compounds are frequently employed in kinase inhibition assays. The compound’s ability to chelate ATP-binding pockets in kinases suggests potential utility in cancer research, though empirical validation is required .

Pharmacological Modifications

The isoindoline-imine scaffold permits synthetic diversification, enabling researchers to explore structure-activity relationships (SAR). Bromide counterion substitution with other anions (e.g., chloride) could alter pharmacokinetic properties, a common strategy in drug candidate optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume